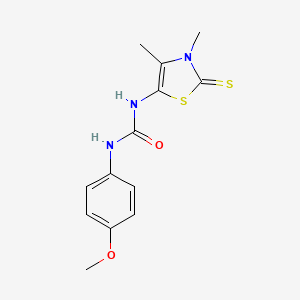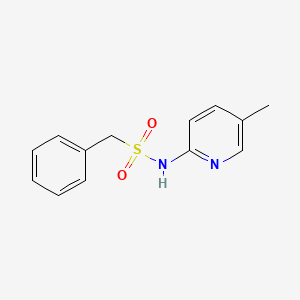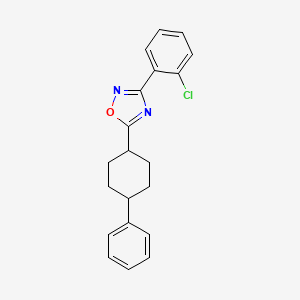![molecular formula C18H27NO3 B5646296 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol](/img/structure/B5646296.png)
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol, commonly known as MEP, is a chemical compound that has been extensively studied for its potential use in scientific research. MEP belongs to the class of piperidinol compounds and is known to exhibit various biochemical and physiological effects.
科学研究应用
MEP has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MEP is in the field of medicinal chemistry. MEP has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.
MEP has also been studied for its potential use in the treatment of addiction. Studies have shown that MEP can block the rewarding effects of drugs such as cocaine and amphetamines, making it a potential candidate for the development of new addiction treatments.
In addition, MEP has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MEP can protect neurons from oxidative stress and inflammation, making it a potential candidate for the development of new neuroprotective agents.
作用机制
The mechanism of action of MEP is not fully understood, but studies have shown that it acts as an agonist at the mu-opioid receptor and as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This dual action is thought to be responsible for its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
MEP has been shown to exhibit various biochemical and physiological effects. Studies have shown that MEP can reduce inflammation and oxidative stress, protect neurons from damage, and modulate the release of neurotransmitters such as dopamine and glutamate.
实验室实验的优点和局限性
One of the main advantages of MEP is its potent analgesic and anti-inflammatory properties. This makes it a valuable compound for studying pain and inflammation in animal models.
However, there are also some limitations to using MEP in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, MEP has been shown to exhibit some toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of MEP. One direction is the development of new pain medications based on MEP or its derivatives. Another direction is the study of MEP's potential use in the treatment of addiction and neurological disorders.
In addition, there is potential for the development of new synthetic methods for MEP that could improve its solubility and reduce its toxicity. Finally, there is potential for the development of new analytical methods for MEP that could improve its detection and quantification in biological samples.
Conclusion:
In conclusion, MEP is a valuable compound for scientific research due to its potent analgesic and anti-inflammatory properties and its potential use in the treatment of addiction and neurological disorders. While there are some limitations to using MEP in lab experiments, there are many potential future directions for its study.
合成方法
The synthesis method of MEP involves the reaction between 3-methylphenylacetic acid and 2-methoxyethylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of MEP, which is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14-5-4-6-16(11-14)12-17(20)19-9-7-18(21,8-10-22-3)15(2)13-19/h4-6,11,15,21H,7-10,12-13H2,1-3H3/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYIVSJXASHGAZ-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5646241.png)

![1-(3-methylbenzoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5646250.png)
![2-[(4-chlorobenzyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5646258.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)
![(3R*,4S*)-1-[4-(morpholin-4-ylcarbonyl)benzoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646268.png)

![2-[(3-bromobenzyl)thio]-1H-benzimidazole](/img/structure/B5646270.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646284.png)

![9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5646305.png)